molecular formula C11H12BrN5O2 B5762543 5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide

5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5762543
M. Wt: 326.15 g/mol
InChI Key: PZHOQRMTHFIVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family of compounds and is known for its unique chemical properties. In

Scientific Research Applications

5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in the inflammatory response. This results in a decrease in the production of inflammatory mediators, which can help to reduce inflammation.
Biochemical and Physiological Effects
5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. It has also been shown to have an effect on the immune system, reducing the production of certain cytokines involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide in lab experiments is its anti-inflammatory properties. This makes it a useful tool for investigating the mechanisms of inflammation and for testing potential anti-inflammatory drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on 5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide. One area of interest is investigating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is investigating its mechanism of action in more detail, which could lead to the development of new anti-inflammatory drugs. Additionally, further studies could be conducted to investigate the safety and toxicity of this compound, which could be important for its potential use in humans.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride to form 5-bromo-2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 2-methyl-2H-tetrazole-5-amine to form the desired compound.

properties

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O2/c1-6-4-7(12)5-8(9(6)19-3)10(18)13-11-14-16-17(2)15-11/h4-5H,1-3H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHOQRMTHFIVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=NN(N=N2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-3-methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide

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